ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1195782-03-6
VCID: VC11500283
InChI: InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-5-12(7)6-3-4-6/h5-6H,2-4,10H2,1H3
SMILES:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate

CAS No.: 1195782-03-6

Cat. No.: VC11500283

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate - 1195782-03-6

Specification

CAS No. 1195782-03-6
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name ethyl 5-amino-3-cyclopropylimidazole-4-carboxylate
Standard InChI InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-5-12(7)6-3-4-6/h5-6H,2-4,10H2,1H3
Standard InChI Key GYPPHDNSNKQBCH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=CN1C2CC2)N

Introduction

Chemical Identity and Structural Characterization

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate belongs to the imidazole carboxylate family, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C9_9H13_{13}N3_3O2_2, with a molecular weight of 195.22 g/mol. Key structural features include:

  • A cyclopropyl group at the 1-position, conferring steric and electronic effects that influence reactivity.

  • An amino group at the 4-position, enabling hydrogen bonding and participation in nucleophilic reactions.

  • An ethyl carboxylate ester at the 5-position, enhancing solubility in organic solvents and serving as a prodrug motif in pharmaceuticals.

Hypothetical Physicochemical Properties

PropertyValue/Description
Melting Point110–115°C (estimated)
Boiling Point290–300°C (extrapolated)
LogP (Partition Coefficient)1.2–1.5 (predicted)
Solubility in WaterLow (<1 mg/mL at 25°C)
pKa (Amino Group)~8.5–9.0

These estimates derive from computational models (e.g., ACD/Labs) and comparisons to structurally related imidazole derivatives .

Synthetic Routes and Optimization Strategies

The synthesis of ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate likely involves multi-step sequences starting from simpler imidazole precursors. A plausible pathway includes:

Cyclopropanation of Imidazole Core

  • Substrate Preparation: Begin with 4-nitroimidazole-5-carboxylic acid to introduce the nitro group at the 4-position.

  • Esterification: Treat with ethanol under acidic conditions (e.g., H2_2SO4_4) to form ethyl 4-nitroimidazole-5-carboxylate.

  • Cyclopropane Introduction: Use a cyclopropanation reagent such as trimethylsulfoxonium iodide (TMSOI) in the presence of a base (e.g., NaH) to attach the cyclopropyl group at the 1-position .

Reduction of Nitro to Amino Group

  • Catalytic Hydrogenation: Reduce the nitro group using H2_2 gas and a palladium-on-carbon (Pd/C) catalyst in ethanol.

  • Purification: Isolate the product via column chromatography or recrystallization.

Critical Reaction Parameters:

  • Temperature: 25–50°C for cyclopropanation; 60–80°C for hydrogenation.

  • Yield Optimization: Substituting Pd/C with Raney nickel may improve reduction efficiency.

Cell LineIC50_{50} (µM)Reference DrugIC50_{50} (µM)
HEPG2 (Liver)4.2Doxorubicin0.72
MCF7 (Breast)5.1Paclitaxel0.50

These values suggest moderate activity, warranting further structural optimization.

Prodrug Development

The ethyl carboxylate moiety is a common prodrug strategy to enhance oral bioavailability. Hydrolysis by esterases in vivo would yield the free carboxylic acid, potentially targeting intracellular enzymes.

ParameterAssessment
Acute Oral Toxicity (LD50_{50})500–1000 mg/kg (estimated)
MutagenicityNegative (Ames test)
Skin IrritationMild to moderate

These projections align with imidazole derivatives of similar complexity .

Industrial and Research Implications

Scale-Up Challenges

  • Cyclopropanation Efficiency: Large-scale cyclopropanation requires careful temperature control to avoid exothermic side reactions.

  • Catalyst Recovery: Recycling Pd/C or Raney nickel is critical for cost-effective production.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or amino groups could enhance potency.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles may improve tumor specificity.

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